molecular formula C14H10BrFN2 B8480506 1h-Indazole,4-bromo-1-(4-fluorophenyl)-6-methyl-

1h-Indazole,4-bromo-1-(4-fluorophenyl)-6-methyl-

Cat. No. B8480506
M. Wt: 305.14 g/mol
InChI Key: MKJXIHZIAZUKKF-UHFFFAOYSA-N
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Patent
US08093281B2

Procedure details

Similarly prepared to Intermediate 26 from 2,6-dibromo-4-methylbenzaldehyde (4-fluorophenyl)hydrazone (Intermediate 27).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,6-dibromo-4-methylbenzaldehyde (4-fluorophenyl)hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
BrC1C=C(C)C=C2C=1C=NN2C1C=CC=CC=1F.[F:19][C:20]1[CH:25]=[CH:24][C:23]([NH:26][N:27]=[CH:28][C:29]2[C:34](Br)=[CH:33][C:32]([CH3:36])=[CH:31][C:30]=2[Br:37])=[CH:22][CH:21]=1>>[Br:37][C:30]1[CH:31]=[C:32]([CH3:36])[CH:33]=[C:34]2[C:29]=1[CH:28]=[N:27][N:26]2[C:23]1[CH:24]=[CH:25][C:20]([F:19])=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C=NN(C2=CC(=C1)C)C1=C(C=CC=C1)F
Name
2,6-dibromo-4-methylbenzaldehyde (4-fluorophenyl)hydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)NN=CC1=C(C=C(C=C1Br)C)Br
Name
Intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)NN=CC1=C(C=C(C=C1Br)C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=C2C=NN(C2=CC(=C1)C)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.